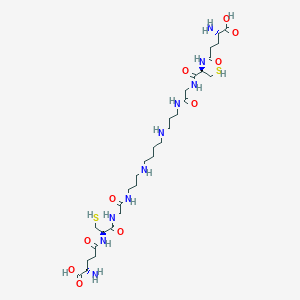
Bis(glutathionyl)spermine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(glutathionyl)spermine is a peptide.
Applications De Recherche Scientifique
Biochemical Role in Redox Regulation
Bis(glutathionyl)spermine is synthesized from glutathione and spermidine through the action of specific synthetases. This compound serves as a significant antioxidant in various biological systems, especially in protozoan parasites such as Trypanosoma cruzi and Leishmania species. It helps maintain redox homeostasis by participating in the detoxification of reactive oxygen species (ROS) and protecting cellular components from oxidative damage.
Therapeutic Potential
The unique biochemical characteristics of this compound have led to its investigation as a potential therapeutic target for treating diseases caused by trypanosomatid parasites.
Case Studies and Research Findings
- Chemotherapeutic Approaches : Research indicates that targeting the biosynthesis pathways of this compound could yield novel treatments for diseases such as Chagas disease and leishmaniasis. By inhibiting the enzymes involved in its synthesis, researchers aim to disrupt the redox balance within these parasites, leading to increased susceptibility to oxidative stress .
- Polyamine-based Inhibitors : The broad substrate specificity of the enzyme trypanothione synthetase suggests that it could be exploited for designing inhibitors that target polyamine metabolism in parasites .
Applications in Proteomics
The ability of this compound to modify protein thiol groups has made it a valuable tool in proteomics research.
Experimental Applications
- S-glutathionylation Profiling : Researchers have developed methods to utilize this compound for profiling protein S-glutathionylation in mammalian cells. This approach allows for the identification and quantification of proteins modified by this compound, providing insights into cellular redox states and signaling pathways .
- Activity-based Probes : The development of activity-based probes incorporating this compound has facilitated the study of redox-regulated proteins, enabling researchers to distinguish between active and inactive forms of enzymes under oxidative stress conditions .
Summary Table of Applications
Propriétés
Formule moléculaire |
C30H56N10O10S2 |
|---|---|
Poids moléculaire |
781 g/mol |
Nom IUPAC |
(2S)-2-amino-5-[[(2R)-1-[[2-[3-[4-[3-[[2-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]propylamino]butylamino]propylamino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C30H56N10O10S2/c31-19(29(47)48)5-7-23(41)39-21(17-51)27(45)37-15-25(43)35-13-3-11-33-9-1-2-10-34-12-4-14-36-26(44)16-38-28(46)22(18-52)40-24(42)8-6-20(32)30(49)50/h19-22,33-34,51-52H,1-18,31-32H2,(H,35,43)(H,36,44)(H,37,45)(H,38,46)(H,39,41)(H,40,42)(H,47,48)(H,49,50)/t19-,20-,21-,22-/m0/s1 |
Clé InChI |
DTLYCKOAJLQYOS-CMOCDZPBSA-N |
SMILES isomérique |
C(CCNCCCNC(=O)CNC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)O)N)CNCCCNC(=O)CNC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)O)N |
SMILES canonique |
C(CCNCCCNC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N)CNCCCNC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















